molecular formula C21H41ClO3 B13845585 rac 2-Stearoyl-3-chloropropanediol-d5

rac 2-Stearoyl-3-chloropropanediol-d5

Cat. No.: B13845585
M. Wt: 382.0 g/mol
InChI Key: QVDKLQCGMGDAPK-UITAJUKKSA-N
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Description

rac 2-Stearoyl-3-chloropropanediol-d5 is a deuterium-labeled chloropropanediol ester, characterized by a stearoyl (C18 saturated fatty acid) group at the 2-position and a chlorine atom at the 3-position of the propanediol backbone. The "rac" prefix denotes a racemic mixture of enantiomers, and the "-d5" suffix indicates the substitution of five hydrogen atoms with deuterium isotopes. This compound serves as a critical internal standard in mass spectrometry for quantifying chloropropanediol contaminants in food and pharmaceutical products .

Properties

Molecular Formula

C21H41ClO3

Molecular Weight

382.0 g/mol

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) octadecanoate

InChI

InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,23H,2-19H2,1H3/i18D2,19D2,20D

InChI Key

QVDKLQCGMGDAPK-UITAJUKKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CCl

Origin of Product

United States

Preparation Methods

Synthesis of Deuterated Stearic Acid Derivatives

The initial step involves obtaining deuterated stearic acid or its activated forms (e.g., acid anhydrides). This can be achieved by hydrogenation of unsaturated fatty acids using deuterium gas or by exchange reactions in deuterated solvents. The deuterium incorporation is critical for the isotopic labeling of the final compound.

Chlorination of Propanediol

The chloropropanediol moiety is introduced by chlorination of propanediol derivatives. Specific chloropropanediols such as 3-chloro-1,2-propanediol are used as starting materials. The chlorination must be regioselective to obtain the desired isomer for subsequent esterification.

Esterification Reaction

The key synthetic step is the esterification of the chloropropanediol with the deuterated stearic acid derivative. This is typically conducted by heating the chloropropanediol with fatty acid anhydrides or palmitic acid in the presence of a catalyst such as aluminum chloride.

A representative procedure adapted from related chloropropanol ester syntheses involves:

  • Mixing chloropropanediol (e.g., 3-chloro-1,2-propanediol) with the fatty acid anhydride or acid in an appropriate solvent.
  • Heating the mixture at 60–80°C for 12 hours to several days, depending on the reagents and catalyst presence.
  • Using aluminum chloride as a catalyst can improve esterification efficiency, especially when using free fatty acids.

Isotopic Labeling Specifics

For the d5 labeling, the chloropropanediol or the stearic acid moiety is selectively deuterated. Commercially available rac 2-Stearoyl-3-chloropropanediol-d5 is often synthesized by:

  • Employing deuterated chloropropanediol or deuterated stearic acid derivatives.
  • Using isotope exchange reactions under controlled conditions to incorporate deuterium atoms at defined positions.

Purification and Characterization

Post-reaction mixtures are typically purified by chromatographic methods to isolate the this compound with high purity. Characterization is performed using:

  • Mass spectrometry to confirm isotopic incorporation and molecular weight.
  • Nuclear Magnetic Resonance (NMR) spectroscopy to verify structural integrity.
  • Chromatographic retention times compared with standards.

Experimental Data and Reaction Conditions

Step Reagents/Conditions Temperature Time Outcome/Notes
Deuterated stearic acid prep Hydrogenation of unsaturated fatty acid with D2 Room temp to mild heating Variable Incorporation of 5 deuterium atoms
Chloropropanediol chlorination Use of 3-chloro-1,2-propanediol (commercial or synthesized) Ambient Minutes to hours Regioselective chlorination achieved
Esterification Chloropropanediol + stearic acid anhydride + AlCl3 catalyst 60–80°C 12 hours to 5 days Formation of chloropropanediol-stearoyl ester
Purification Chromatography Ambient Variable Isolation of pure this compound

Supporting Research Findings

A comprehensive study on chloropropanol esters, including isotopically labeled analogs, demonstrated that heating chloropropanediols with fatty acid anhydrides at 60°C overnight efficiently produces the corresponding esters. The use of aluminum chloride catalyst at elevated temperatures (80°C) for extended periods (up to five days) has been shown to facilitate esterification with free fatty acids, yielding dipalmitin-type esters.

Mass spectrometric analysis of these compounds reveals characteristic fragmentation patterns that confirm the ester structure and the presence of chlorine and deuterium atoms. These patterns assist in verifying the successful synthesis of deuterated chloropropanediol esters.

Summary Table of Preparation Methods and Conditions

Preparation Stage Key Reagents Reaction Conditions Notes
Deuterated fatty acid synthesis Unsaturated fatty acid + D2 gas Mild heating, catalytic Achieves d5 labeling on stearic acid
Chloropropanediol chlorination 3-chloro-1,2-propanediol or analog Ambient to mild heating Provides chlorinated diol moiety
Esterification Chloropropanediol + acid anhydride or acid + AlCl3 60–80°C, 12h to 5 days Ester bond formation, catalyst improves yield
Purification Chromatography Ambient Yields pure isotopically labeled product

Chemical Reactions Analysis

Types of Reactions: rac 2-Stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1346602-55-8
  • Molecular Formula : C₂₁H₃₅D₅ClO₄ (inferred from structural analogs)
  • Molecular Weight : ~508–642 g/mol (varies with acyl chain composition)
  • Physical State : Likely a solid or viscous oil, depending on storage conditions .
  • Purity : 95% (TRC brand) .

Comparison with Similar Compounds

Structural and Functional Differences

Chloropropanediol esters vary in acyl chain length, saturation, and deuterium labeling. Below is a comparative analysis of rac 2-Stearoyl-3-chloropropanediol-d5 and its analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Fatty Acid Chains Physical State Supplier/Purity
This compound 1346602-55-8 C₂₁H₃₅D₅ClO₄ (inferred) ~508–642 2-Stearoyl (C18:0) Solid/Oil TRC (95%)
rac 2-Palmitoyl-3-chloropropanediol-d5 Not provided C₁₉H₃₃D₅ClO₄ (inferred) ~480 2-Palmitoyl (C16:0) Oil Santa Cruz Biotechnology
1,2-Distearoyl-3-chloropropanediol-d5 1246818-85-8 C₃₉H₆₄D₅ClO₄ 642.45 1,2-Distearoyl (C18:0) Solid Larodan (>99%)
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 Not provided C₃₉H₆₄D₅ClO₄ (inferred) ~642 1-Oleoyl (C18:1), 2-Linoleoyl (C18:2) Oil National standards agencies
1-Lauroyl-2-myristoyl-3-chloropropanediol-d5 Not provided C₂₉H₅₀ClD₅O₄ 508.23 1-Lauroyl (C12:0), 2-Myristoyl (C14:0) Oil Specialty suppliers

Key Observations

Acyl Chain Impact: Chain Length: Longer chains (e.g., stearoyl, C18) increase molecular weight and melting points. For example, 1,2-Distearoyl-3-chloropropanediol-d5 (MW 642.45) is a solid, while shorter-chain analogs like 1-Lauroyl-2-myristoyl-3-chloropropanediol-d5 (MW 508.23) are oils . Saturation: Unsaturated acyl chains (e.g., oleoyl, linoleoyl) lower melting points and enhance reactivity due to double bonds .

Deuterium Labeling :

  • All compounds are labeled with five deuterium atoms (d5), typically at the glycerol backbone, to avoid interference with analytical signals. This ensures accurate quantification in isotope dilution assays .

Applications: this compound: Used in food safety studies to monitor 3-MCPD esters, which are heat-induced contaminants in refined oils . 1,2-Distearoyl-3-chloropropanediol-d5: Employed in lipidomics to study diacylglycerol derivatives in cellular membranes . rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5: Applied in metabolic tracing due to its unsaturated chains, which mimic natural lipid structures .

Research Findings and Challenges

Stability and Storage :

  • Chloropropanediol esters are sensitive to hydrolysis and oxidation. For instance, rac 1-Oleoyl-3-chloropropanediol-d5 requires storage at +4°C to maintain stability, while distearoyl derivatives are stored as solids in freezers .

Analytical Precision :

  • High-purity standards (>99%) from suppliers like Larodan reduce measurement errors in mass spectrometry. In contrast, lower-purity compounds (e.g., 95% from TRC) may require additional validation .

Regulatory Compliance :

  • Standards must align with pharmacopeial guidelines (e.g., USP, EP) for pharmaceutical testing. This compound is traceable to national chemical reference materials, ensuring regulatory acceptance .

Q & A

Q. What are the key synthetic pathways for preparing rac 2-Stearoyl-3-chloropropanediol-d5, and how does deuterium labeling influence its stability in lipid studies?

The synthesis typically involves esterification of stearic acid with 3-chloropropanediol, followed by deuterium labeling at specific positions to enable traceability in metabolic or degradation studies. Deuterium labeling (d5) enhances stability against enzymatic hydrolysis compared to non-deuterated analogs, as deuterium’s kinetic isotope effect slows reaction rates . Methodological optimization includes selecting anhydrous conditions to prevent hydrolysis and using NMR (e.g., 2H^2H-NMR) to verify labeling efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

Purity assessment requires HPLC with UV/RI detection, focusing on resolving diastereomers due to the rac configuration. Structural confirmation employs mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification (theoretical: ~644.46 g/mol) and 1H^1H-/2H^2H-NMR to confirm deuterium placement and acyl chain positions . For advanced validation, combine these with FT-IR to detect ester carbonyl (~1740 cm1^{-1}) and C-Cl (~550–600 cm1^{-1}) stretches .

Q. What are the primary applications of this compound in lipidomics or food chemistry research?

This compound is used as a stable isotope-labeled internal standard for quantifying chloropropanediol esters (e.g., in hydrolyzed vegetable proteins) via LC-MS/MS. Its deuterated structure minimizes matrix effects, improving calibration accuracy in complex food matrices. Experimental workflows involve spiking known concentrations into samples, followed by lipid extraction (e.g., Folch method) and targeted MS/MS analysis .

Advanced Research Questions

Q. How can conflicting data on the metabolic fate of this compound in in vitro vs. in vivo models be resolved?

Discrepancies often arise from differences in enzymatic environments (e.g., esterase activity in cell lysates vs. systemic metabolism). To address this:

  • Perform comparative studies using isotope tracing in both models.
  • Use kinetic modeling to quantify hydrolysis rates (e.g., kcatk_{\text{cat}}) under controlled pH and temperature.
  • Validate findings with knockdown/knockout models of key enzymes (e.g., pancreatic lipases) .

Q. What experimental design strategies mitigate interference from non-deuterated analogs in tracer studies?

Employ a factorial design approach:

  • Factor 1: Vary deuterium labeling positions (e.g., d5 vs. d3).
  • Factor 2: Optimize chromatographic separation (e.g., UPLC with C18 columns and 0.1% formic acid in mobile phase).
  • Response: Quantify isotopic cross-talk using MRM transitions specific to deuterated vs. non-deuterated ions . Statistical tools like ANOVA can identify significant interference sources .

Q. How does the rac configuration influence the compound’s interaction with lipid bilayers, and what theoretical frameworks guide such investigations?

The racemic mixture introduces stereochemical variability, affecting membrane packing and phase behavior. Molecular dynamics (MD) simulations, parameterized with force fields like CHARMM36, can model bilayer insertion energetics. Experimental validation involves DSC (differential scanning calorimetry) to measure phase transition temperatures and SAXS/WAXS for structural analysis. Link these findings to the “hydrophobic mismatch” theory to explain perturbations in bilayer stability .

Methodological and Analytical Challenges

Q. What are the limitations of current analytical methods in detecting trace-level this compound in environmental samples?

Key challenges include:

  • Low abundance: Enhance sensitivity using SPE (solid-phase extraction) with mixed-mode sorbents.
  • Matrix effects: Apply post-column infusion to quantify ion suppression in LC-MS.
  • Isomeric interference: Utilize ion mobility spectrometry (IMS) to resolve stereoisomers .

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental data in degradation studies?

Develop a hybrid framework:

  • Step 1: Use DFT calculations to predict hydrolysis pathways (e.g., SN1 vs. SN2 mechanisms).
  • Step 2: Compare with kinetic data from pH-controlled degradation assays.
  • Step 3: Apply multivariate regression to identify outliers (e.g., unexpected solvent effects) .

Safety and Compliance

Q. What safety protocols are critical when handling This compound in lipid oxidation studies?

  • Use inert atmosphere (N2_2) gloveboxes to prevent peroxidation.
  • Store at -20°C under argon to avoid hydrolysis.
  • Follow hazard guidelines in Safety Data Sheets (SDS), including PPE (gloves, goggles) and fume hoods for aerosol-prone steps .

Theoretical and Conceptual Frameworks

Q. How does the “deuterium retention effect” influence isotopic tracer studies in lipid metabolism?

Deuterium’s higher mass reduces bond cleavage rates, skewing metabolic flux measurements. Correct this by:

  • Calibrating tracer data with 13C^13C-labeled analogs.
  • Applying correction factors derived from in vitro enzyme assays .

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